

An In-depth Technical Guide to the Crystal Structure of Sodium D-Tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium D-tartrate

Cat. No.: B8752118

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the crystal structure of **sodium D-tartrate**, a compound of significant interest in various scientific and pharmaceutical fields. This document summarizes key crystallographic data, outlines experimental protocols for its structural determination, and presents visualizations to facilitate a comprehensive understanding of its molecular architecture.

Introduction

Sodium D-tartrate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6$) is the sodium salt of D-tartaric acid. In its common crystalline form, it exists as a dihydrate ($\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 2\text{H}_2\text{O}$). The precise arrangement of atoms within this crystal lattice is crucial for understanding its physicochemical properties, which are relevant in applications ranging from food chemistry to chiral separations and pharmaceutical formulations. This guide focuses on the seminal work that elucidated the crystal structure of **sodium D-tartrate** dihydrate, providing a foundational understanding for researchers in the field.

Crystallographic Data

The crystal structure of **sodium D-tartrate** dihydrate was determined and refined, providing the following key crystallographic parameters. The data presented here is primarily based on the work of Ambady and Kartha (1968).

Unit Cell and Space Group

The fundamental repeating unit of a crystal is defined by its unit cell parameters and the symmetry operations are described by its space group.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	11.460
b (Å)	14.670
c (Å)	4.954
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	833.5
Z (formula units/cell)	4

Atomic Coordinates, Bond Lengths, and Angles

Detailed atomic coordinates, bond lengths, and bond angles are essential for a complete description of the molecular geometry and intermolecular interactions. While the original study by Ambady and Kartha provided a refined structure with a final R-index of 0.035, the full crystallographic information file (CIF) containing these specific details is not readily available in the public domain.

Note: The following tables are placeholders to indicate the type of data that would be presented. For specific research applications, it is recommended to consult specialized crystallographic databases or perform a redetermination of the crystal structure.

Table 2.2.1: Fractional Atomic Coordinates (Representative) This data is not available from the conducted search.

Table 2.2.2: Selected Bond Lengths (Å) (Representative) This data is not available from the conducted search.

Table 2.2.3: Selected Bond Angles (°) (Representative) This data is not available from the conducted search.

Experimental Protocols

The determination of the crystal structure of **sodium D-tartrate** dihydrate involves a series of well-defined experimental steps. The following protocols are based on the methodologies described in the foundational literature and standard crystallographic practices.

Crystal Growth

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction analysis.

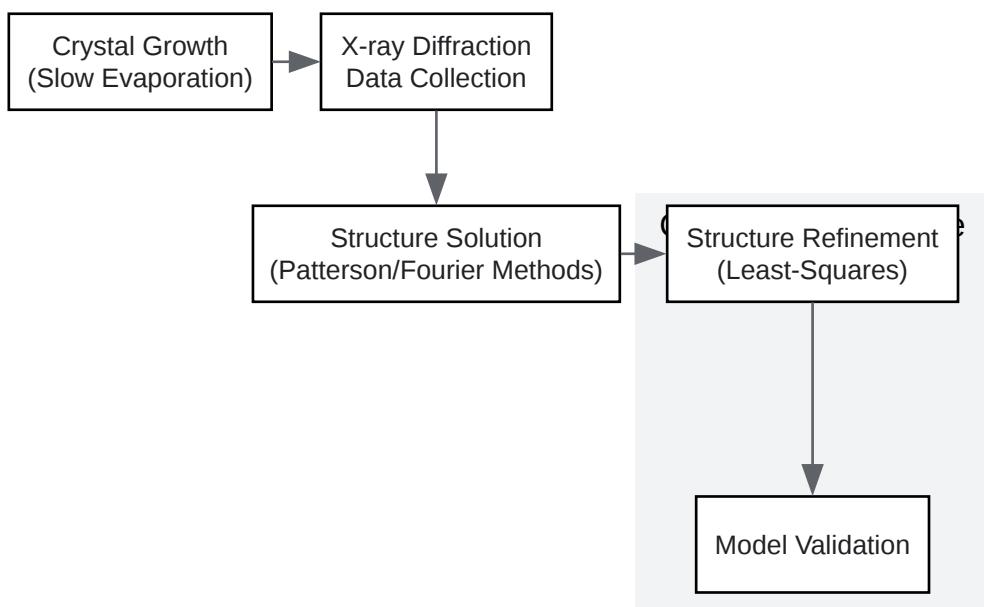
- Method: Slow evaporation of an aqueous solution.
- Procedure:
 - A saturated solution of **sodium D-tartrate** is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.
 - The solution is filtered to remove any particulate impurities.
 - The filtered solution is transferred to a crystallization dish and covered, allowing for slow evaporation of the solvent at a constant, controlled temperature (typically room temperature).
 - Over a period of several days to weeks, well-formed, transparent single crystals of **sodium D-tartrate** dihydrate precipitate from the solution.
 - The crystals are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

The geometric and intensity data of the diffracted X-rays are collected using a diffractometer.

- **Instrumentation:** A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- **Procedure:**
 - A suitable single crystal is selected and mounted on a goniometer head.
 - The crystal is optically centered in the X-ray beam.
 - Initial X-ray photographs or a pre-experiment scan are performed to determine the unit cell parameters and the crystal's orientation.
 - A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω , φ , and χ scans). The intensities of the diffracted beams are measured by a detector.
 - The collected intensity data is corrected for various factors, including Lorentz-polarization effects, absorption, and potential crystal decay.

Structure Solution and Refinement


The collected diffraction data is used to determine the arrangement of atoms within the crystal lattice.

- **Software:** Standard crystallographic software packages (e.g., SHELX, Olex2, CRYSTALS).
- **Procedure:**
 - **Structure Solution:** The initial positions of the heavier atoms (in this case, sodium) are often determined using Patterson methods. The positions of the lighter atoms (carbon and oxygen) are then located from the subsequent electron density maps calculated via Fourier synthesis.
 - **Structure Refinement:** The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method. This iterative process minimizes the difference between the observed and calculated structure factor amplitudes.

- The final model is validated by examining the R-factor, goodness-of-fit, and the residual electron density map.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of **sodium D-tartrate**.

[Click to download full resolution via product page](#)

Workflow for Crystal Structure Analysis.

Conclusion

The crystal structure of **sodium D-tartrate** dihydrate, as determined by single-crystal X-ray diffraction, reveals an orthorhombic system with the space group $P2_12_12_1$. This detailed structural information is fundamental for understanding its chemical behavior and for its application in various scientific and industrial contexts. While the foundational crystallographic data is well-established, a publicly accessible, comprehensive dataset including atomic coordinates and bond parameters from modern high-resolution studies would be a valuable resource for the scientific community. The experimental protocols outlined in this guide provide a solid framework for researchers seeking to reproduce or further investigate the crystallography of this important compound.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Sodium D-Tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8752118#sodium-d-tartrate-crystal-structure-analysis\]](https://www.benchchem.com/product/b8752118#sodium-d-tartrate-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com